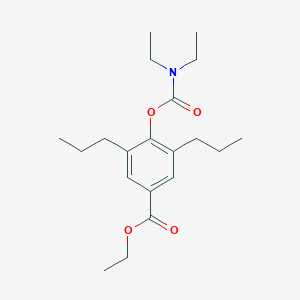![molecular formula C10H12N2 B009477 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole CAS No. 106662-04-8](/img/structure/B9477.png)
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been found to exhibit anti-microbial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its mechanism of action and physiological effects. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for the study of 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anti-cancer agent. Additionally, more studies are needed to fully understand its mechanism of action and to identify potential side effects. Further research is also needed to improve its solubility in water, which would make it easier to administer in lab experiments.
Conclusion:
In conclusion, 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole is a heterocyclic compound that has potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. However, more research is needed to fully understand its mechanism of action and to identify potential side effects.
Métodos De Síntesis
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole can be synthesized using various methods, including the reaction of 2-cyanobenzaldehyde with hydrazine hydrate and a substituted aniline. Another method involves the reaction of 2-cyanobenzaldehyde with a substituted aniline and ammonium acetate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of the product varies depending on the reaction conditions used.
Aplicaciones Científicas De Investigación
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
106662-04-8 |
|---|---|
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
1,2,3,5-tetrahydropyrazolo[1,2-a]indazole |
InChI |
InChI=1S/C10H12N2/c1-2-5-10-9(4-1)8-11-6-3-7-12(10)11/h1-2,4-5H,3,6-8H2 |
Clave InChI |
MWXYOFZEXYBPKO-UHFFFAOYSA-N |
SMILES |
C1CN2CC3=CC=CC=C3N2C1 |
SMILES canónico |
C1CN2CC3=CC=CC=C3N2C1 |
Sinónimos |
1H,9H-Pyrazolo[1,2-a]indazole, 2,3-dihydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



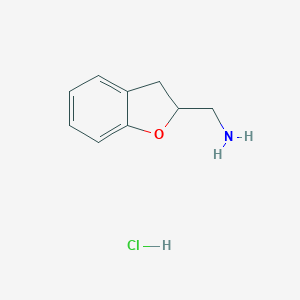



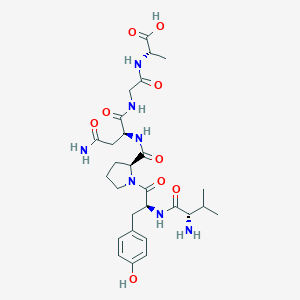

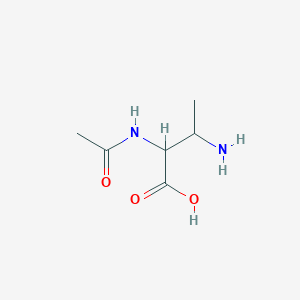
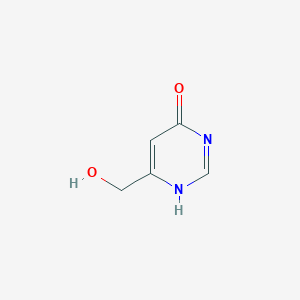



![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)
